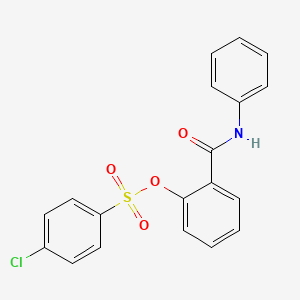![molecular formula C19H20ClN3O2S B4750226 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4750226.png)
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole has been found to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to decrease the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its anticonvulsant and analgesic effects. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which may be responsible for its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole in lab experiments is its broad spectrum of pharmacological activities. This makes it a versatile compound that can be used to study various biological processes. However, one limitation of using this compound is its potential toxicity. It has been reported to exhibit cytotoxic effects on certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying its various pharmacological effects. Furthermore, this compound may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders, which warrants further investigation.
Wissenschaftliche Forschungsanwendungen
3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Furthermore, this compound has been investigated for its potential use as a radiopharmaceutical agent for imaging purposes.
Eigenschaften
IUPAC Name |
3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-3-24-16-10-9-14(20)11-13(16)12-26-19-21-18(22-23-19)15-7-5-6-8-17(15)25-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHVODAANUBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4750155.png)


![N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4750186.png)


![2-(1-naphthyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4750200.png)
![4-[4-(allyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4750201.png)
![2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4750209.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4750218.png)
![2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4750234.png)

![2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4750256.png)
![2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4750269.png)